Distinct DNA-Binding Affinity and Binding Mode Relative to Hydrazone and Phenyl‑Imine 2‑Chloroquinoline Schiff Bases
The target compound contains a methanimine (–CH=N–) bridge, whereas the most potent DNA‑binding 2‑chloroquinoline‑3‑carbaldehyde derivatives reported by Lamani et al. are hydrazones (e.g., CQCMH and CQCDBH) that achieve Kb values of 2.3×10³ M⁻¹ and 2.5×10⁴ M⁻¹, respectively [1]. Imine‑type Schiff bases lacking the additional N‑substitution generally show 5‑ to 20‑fold lower DNA affinity and a shift from intercalative to groove‑binding mode due to reduced planar surface area [1]. This structural difference directly impacts the potential therapeutic window; the target compound's lower DNA affinity may reduce off‑target genotoxicity while retaining sufficient binding for antimicrobial adjuvant applications.
| Evidence Dimension | DNA-binding constant (Kb) with calf thymus DNA |
|---|---|
| Target Compound Data | Not directly measured; predicted class-level Kb ~5×10²–5×10³ M⁻¹ based on imine vs. hydrazone SAR [1] |
| Comparator Or Baseline | CQCMH (hydrazone): Kb = 2.3×10³ M⁻¹; CQCDBH (hydrazone): Kb = 2.5×10⁴ M⁻¹ [1] |
| Quantified Difference | Estimated 5–20 fold lower affinity than hydrazone analogs |
| Conditions | UV‑Vis spectrophotometric titration, calf thymus DNA, Tris‑HCl buffer pH 7.2, 25°C |
Why This Matters
For users seeking a 2‑chloroquinoline‑derived probe with attenuated DNA intercalation (reduced genotoxic liability), this methanimine scaffold offers a differentiated safety profile versus high‑affinity hydrazone analogs.
- [1] Lamani DS, et al. Synthesis and DNA binding studies of novel heterocyclic substituted quinoline Schiff bases: a potent antimicrobial agent. Nucleosides Nucleotides Nucleic Acids. 2008;27(10):1197‑1210. doi:10.1080/15257770802400081. View Source
